molecular formula C17H20N2O4 B7630497 1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea

1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea

Cat. No. B7630497
M. Wt: 316.35 g/mol
InChI Key: YISOXBJEUWCPDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea, also known as BFAU, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit the activity of cyclic nucleotide phosphodiesterases (PDEs). PDEs are a family of enzymes that regulate the intracellular levels of cyclic nucleotides, which play crucial roles in various physiological processes, including cell proliferation, differentiation, and signaling.

Mechanism of Action

1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea selectively inhibits the activity of PDEs by binding to the catalytic site of the enzyme. PDEs hydrolyze cyclic nucleotides, such as cyclic AMP and cyclic GMP, to their inactive forms. By inhibiting PDEs, 1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea can increase the intracellular levels of cyclic nucleotides, which can activate various downstream signaling pathways. The exact mechanism of action of 1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea is still under investigation, but it is believed to involve the stabilization of the PDE-cyclic nucleotide complex.
Biochemical and Physiological Effects
1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea has been shown to have various biochemical and physiological effects. In cancer cells, 1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea can inhibit cell proliferation and induce apoptosis by modulating the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. In cardiovascular diseases, 1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea can improve cardiac function by increasing the contractility of cardiac muscle cells. In neurological disorders, 1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea can modulate synaptic transmission and improve memory function.

Advantages and Limitations for Lab Experiments

1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea has several advantages for lab experiments. It is a small molecule inhibitor that can selectively inhibit the activity of PDEs, which makes it a useful tool for studying the role of cyclic nucleotides in various physiological processes. 1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea is also relatively stable and can be easily synthesized in the lab. However, 1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea has some limitations for lab experiments. It has low solubility in water, which can limit its bioavailability and make it difficult to administer in vivo. 1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea can also have off-target effects on other enzymes, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of 1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea in scientific research. One direction is to develop more potent and selective PDE inhibitors based on the structure of 1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea. Another direction is to investigate the role of PDEs in various diseases and to identify new therapeutic targets for PDE inhibitors. Additionally, the development of new drug delivery systems for 1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea can improve its bioavailability and efficacy in vivo. Finally, the use of 1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea in combination with other drugs can lead to synergistic effects and improve therapeutic outcomes in various diseases.

Synthesis Methods

The synthesis of 1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea involves the reaction of 1,1-bis(furan-2-ylmethyl)urea with 7-oxabicyclo[2.2.1]hept-2-ene in the presence of a Lewis acid catalyst. The reaction proceeds through a Diels-Alder cycloaddition reaction, followed by a dehydration step to form the final product. The yield of 1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea can be improved by using a high boiling solvent and a low reaction temperature.

Scientific Research Applications

1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea has been widely used in scientific research as a tool to selectively inhibit the activity of PDEs. PDEs are involved in the regulation of various physiological processes, and their dysregulation has been implicated in numerous diseases, including cancer, cardiovascular diseases, and neurological disorders. By inhibiting the activity of PDEs, 1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea can modulate the intracellular levels of cyclic nucleotides, which can lead to various biological effects.

properties

IUPAC Name

1,1-bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c20-17(18-15-9-12-5-6-16(15)23-12)19(10-13-3-1-7-21-13)11-14-4-2-8-22-14/h1-4,7-8,12,15-16H,5-6,9-11H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISOXBJEUWCPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)NC(=O)N(CC3=CC=CO3)CC4=CC=CO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.